molecular formula C11H12BrNO B2413547 1-[(2-Bromophenyl)methyl]pyrrolidin-2-one CAS No. 756876-22-9

1-[(2-Bromophenyl)methyl]pyrrolidin-2-one

Cat. No.: B2413547
CAS No.: 756876-22-9
M. Wt: 254.127
InChI Key: KNWGNWQUXHKCFZ-UHFFFAOYSA-N
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Description

1-[(2-Bromophenyl)methyl]pyrrolidin-2-one is a chemical compound with the molecular formula C11H12BrNO It is a derivative of pyrrolidin-2-one, where a bromophenyl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Bromophenyl)methyl]pyrrolidin-2-one typically involves the reaction of 2-bromobenzyl bromide with pyrrolidin-2-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[(2-Bromophenyl)methyl]pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(2-Bromophenyl)methyl]pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-Bromophenyl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidin-2-one moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-[(2-Chlorophenyl)methyl]pyrrolidin-2-one: Similar structure but with a chlorine atom instead of bromine.

    1-[(2-Fluorophenyl)methyl]pyrrolidin-2-one: Contains a fluorine atom in place of bromine.

    1-[(2-Iodophenyl)methyl]pyrrolidin-2-one: Features an iodine atom instead of bromine.

Uniqueness

1-[(2-Bromophenyl)methyl]pyrrolidin-2-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .

Properties

IUPAC Name

1-[(2-bromophenyl)methyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c12-10-5-2-1-4-9(10)8-13-7-3-6-11(13)14/h1-2,4-5H,3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWGNWQUXHKCFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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